molecular formula C16H15ClO3 B5670558 4-chlorobenzyl 4-ethoxybenzoate

4-chlorobenzyl 4-ethoxybenzoate

Cat. No.: B5670558
M. Wt: 290.74 g/mol
InChI Key: SZVNGTWOMWNPHK-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-Ethoxybenzoate is a chemical compound supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. This ester is of significant interest in organic synthesis, particularly for use as a key synthetic intermediate. Based on its structural features, it is a strong candidate for use as a protecting group in multi-step synthesis, similar to other benzyl esters . The 4-chlorobenzyl moiety can offer distinct stability profiles, potentially requiring specific deprotection conditions. Researchers value such esters for constructing complex molecules, including natural products and pharmaceuticals, where temporary protection of a carboxylic acid functionality is required . In materials science, this benzoate derivative may be investigated for its liquid crystalline properties or as a building block for polymers and advanced organic materials. The mechanism by which similar esters function as intermediates involves straightforward transformations, such as esterification and transesterification for introduction, and catalytic hydrogenolysis or acidolysis for removal, allowing for orthogonal deprotection strategies in complex synthetic schemes . Researchers are encouraged to consult the current literature for specific applications of this compound.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-9-5-13(6-10-15)16(18)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVNGTWOMWNPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. 4-Chlorobenzyl vs. Other Benzyl Groups
  • Anticancer Activity : In pyrazole derivatives, substitution with a 4-chlorobenzyl group (compound 6d) reduced anticancer activity compared to the parent compound 5a (N,N-dimethylsulfonyl urea). The bulky 4-chlorobenzyl group disrupted intramolecular hydrogen bonding, critical for activity .
  • Anti-HIV Activity : Coumarin hybrids with a 4-chlorobenzyl group (compound f) exhibited 52% inhibition of HIV-1, outperforming azidothymidine (AZT, 58% viability) and analogs with unsubstituted benzyl groups (e.g., compound d, which showed drastic activity reduction) .
  • Urease Inhibition : Compound 4j, bearing a 4-chlorobenzyl ring, displayed potent urease inhibition (IC50 = 1.15 µM), surpassing analogs with methoxy or nitro substituents .
B. 4-Ethoxybenzoate vs. Other Benzoate Esters
  • Ethyl 4-Ethoxybenzoate: This analog (HMDB0059898) shares the 4-ethoxybenzoate moiety but lacks the 4-chlorobenzyl group.
  • Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate : A structurally complex analog with acetamido and methoxy groups, highlighting the versatility of benzoate esters in drug design .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Reference
4-Chlorobenzyl Chloride 161.03 223 Planar structure with Cl–C–C–Cl angles matching spectroscopy
Ethyl 4-Ethoxybenzoate 194.19 Not reported Neutral ester with high lipophilicity
4-Chlorobenzyl 4-Ethoxybenzoate (Predicted) 290.74 ~300 (estimated) Combines lipophilic Cl and ethoxy groups -
  • Steric Effects : The 4-chlorobenzyl group’s bulkiness can hinder binding in some targets (e.g., pyrazole anticancer agents) but enhance it in others (e.g., HIV integrase inhibition) .
  • Electronic Effects : The electron-withdrawing chlorine atom may stabilize charge interactions in enzyme active sites (e.g., urease) .

Structure-Activity Relationship (SAR) Trends

  • Anti-HIV Activity : The 4-chlorobenzyl group at C-5 of coumarin hybrids is critical for potency, likely due to optimized hydrophobic interactions with HIV-1 integrase .
  • Herbicidal Activity : Selectivity against rape over barnyard grass suggests substituent-dependent target specificity .
  • Enzyme Inhibition : In urease inhibitors, the 4-chlorobenzyl group’s position and electronic properties maximize binding affinity .

Q & A

Q. What are the optimal synthetic routes for 4-chlorobenzyl 4-ethoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step esterification or coupling reactions. A common approach is the reaction of 4-chlorobenzyl alcohol with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalysts such as DMAP may enhance reaction efficiency. Yields >80% are achievable under anhydrous conditions, but purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is necessary to remove unreacted starting materials or oligomers .

Table 1: Comparison of Synthetic Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
DichloromethaneNone257292%
THFDMAP08598%

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.4 ppm, while aromatic protons resonate between 6.8–8.0 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) should align with the theoretical mass (e.g., 306.07 g/mol). Fragmentation patterns help identify substituents .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Gradient elution (acetonitrile/water) resolves polar impurities .

Note: Contaminants like 4-chlorobenzoic acid (from ester hydrolysis) require quantification using validated HPLC protocols .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should evaluate:

  • Thermal Degradation : Accelerated testing at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis products .
  • Light Sensitivity : Store in amber glassware under inert gas (N2_2) to prevent photolytic cleavage of the ester bond .
  • Solvent Compatibility : Avoid protic solvents (e.g., methanol) that promote ester hydrolysis. Use anhydrous DMSO or DMF for long-term stock solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives (e.g., NMR signal splitting or unexpected IR peaks)?

Methodological Answer:

  • NMR Anomalies : Unexpected splitting may arise from dynamic rotational isomerism. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers and simplify spectra .
  • IR Discrepancies : A missing ester C=O stretch (~1720 cm1^{-1}) suggests partial hydrolysis. Confirm via LC-MS and repeat synthesis under stricter anhydrous conditions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) and analyzing unit cell parameters .

Q. How does this compound interact with biological targets, and what methods elucidate these mechanisms?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., esterases). The chlorobenzyl group may occupy hydrophobic pockets, while the ethoxy moiety participates in hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) to serum albumin or membrane receptors. A negative ΔG indicates spontaneous binding .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess susceptibility to cytochrome P450 enzymes .

Q. What structure-activity relationships (SAR) govern the pharmacological activity of this compound analogs?

Methodological Answer:

  • Electron-Withdrawing Groups : Substituting the 4-chloro group with fluoro enhances metabolic stability but reduces solubility.
  • Ester Linkage Modifications : Replacing the benzoate with a carbamate increases hydrolytic resistance but may lower bioavailability .

Table 2: SAR of Key Derivatives

SubstituentLogPIC50_{50} (µM)Solubility (mg/mL)
4-Chloro3.212.50.8
4-Fluoro2.918.71.2
4-Methoxy2.58.32.1

Q. How does crystallographic data inform the design of this compound-based materials?

Methodological Answer: X-ray diffraction reveals:

  • Packing Patterns : π-π stacking between aromatic rings influences melting points and solubility .
  • Hydrogen-Bond Networks : Ethoxy groups form weak H-bonds with adjacent molecules, affecting crystal morphology .
  • Torsional Angles : Dihedral angles between the benzyl and benzoate moieties predict conformational flexibility in solution .

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